molecular formula C17H16FNO5S B2372556 Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate CAS No. 1325304-62-8

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate

Cat. No.: B2372556
CAS No.: 1325304-62-8
M. Wt: 365.38
InChI Key: YMOVIFFWZCLIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a fluorophenyl sulfonyl group, and an acetylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Intermediate: The reaction begins with the acetylation of 4-aminobenzoic acid using acetic anhydride in the presence of a base such as pyridine to form 4-acetylaminobenzoic acid.

    Sulfonylation: The next step involves the sulfonylation of the acetylamino intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoic acid.

    Esterification: Finally, the esterification of the sulfonylated product with ethanol in the presence of a catalyst such as sulfuric acid produces this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(4-fluorophenyl)sulfonyl]acetyl}amino)benzoate
  • Methyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate
  • Ethyl 4-({[(2-chlorophenyl)sulfonyl]acetyl}amino)benzoate

Uniqueness

This compound is unique due to the presence of the 2-fluorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 4-[[2-(2-fluorophenyl)sulfonylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-7-9-13(10-8-12)19-16(20)11-25(22,23)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOVIFFWZCLIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.